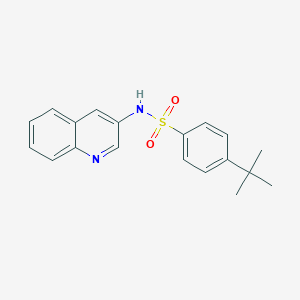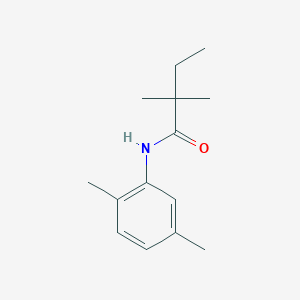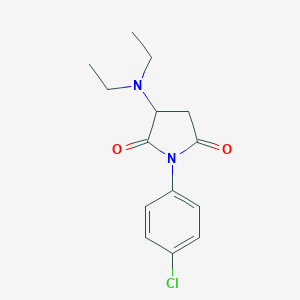
4-tert-butyl-N-quinolin-3-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-quinolin-3-ylbenzenesulfonamide, also known as TQBS, is a chemical compound that has been widely studied for its potential applications in scientific research. TQBS is a sulfonamide derivative that contains a quinoline ring and a tert-butyl group, which gives it unique properties that make it useful for a variety of research purposes. In
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-quinolin-3-ylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. This compound has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-quinolin-3-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to inhibit the activity of various ion channels and transporters, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-tert-butyl-N-quinolin-3-ylbenzenesulfonamide for lab experiments is its high potency and selectivity. This compound has been shown to be effective at inhibiting the growth of cancer cells at low concentrations, making it a valuable tool for studying cancer biology. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N-quinolin-3-ylbenzenesulfonamide. One area of research is the development of new cancer therapies based on this compound and its derivatives. Another area of research is the study of the biochemical and physiological effects of this compound in various disease models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 4-tert-butyl-N-quinolin-3-ylbenzenesulfonamide involves the reaction of 4-tert-butyl-N-(quinolin-3-yl)benzenesulfonamide with various reagents. One of the most common methods for synthesizing this compound involves the reaction of 4-tert-butyl-N-(quinolin-3-yl)benzenesulfonamide with chlorosulfonic acid in the presence of a catalyst such as pyridine. This reaction results in the formation of this compound in high yields.
Eigenschaften
Molekularformel |
C19H20N2O2S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N2O2S/c1-19(2,3)15-8-10-17(11-9-15)24(22,23)21-16-12-14-6-4-5-7-18(14)20-13-16/h4-13,21H,1-3H3 |
InChI-Schlüssel |
LSZOPDZPJRNDGA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)


![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)


![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)

![Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)